1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone
Overview
Description
1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone is a complex organic compound with a unique structure that includes a cyclopentene ring, a hydroxy group, and a dimethylphenyl group
Preparation Methods
The synthesis of 1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone typically involves multiple steps, including the formation of the cyclopentene ring and the introduction of the dimethylphenyl and hydroxy groups. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[5-(3,4-Dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethanone: This compound has a similar structure but lacks the cyclopentene ring and hydroxy group.
1,2-Bis(3,4-dimethylphenyl)ethane: This compound has two dimethylphenyl groups but lacks the cyclopentene ring and hydroxy group
Properties
IUPAC Name |
1-[5-(3,4-dimethylphenyl)imino-2-hydroxycyclopenten-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-4-5-12(8-10(9)2)16-13-6-7-14(18)15(13)11(3)17/h4-5,8,18H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQWIPWGJDANCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2CCC(=C2C(=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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